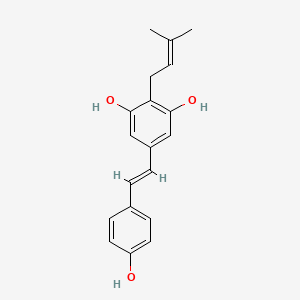

Arachidin 2

Descripción

Propiedades

Número CAS |

61517-87-1 |

|---|---|

Fórmula molecular |

C19H20O3 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-9,11-12,20-22H,10H2,1-2H3/b5-4+ |

Clave InChI |

WWFOQQIWOKJBSJ-SNAWJCMRSA-N |

SMILES isomérico |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O)C |

SMILES canónico |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Natural Provenance of Arachidin-2: A Technical Guide for Researchers

Abstract

Arachidin-2, a prenylated stilbenoid, has garnered significant interest within the scientific community for its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of Arachidin-2, focusing on its biosynthesis, methods of isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising bioactive compound.

Primary Natural Source: The Peanut Plant (Arachis hypogaea)

Arachidin-2 is a phytoalexin predominantly found in the peanut plant (Arachis hypogaea)[1][2][3][4][5]. Phytoalexins are antimicrobial and antioxidant compounds synthesized by plants in response to biotic and abiotic stresses, such as fungal infection or UV radiation. In peanuts, Arachidin-2 is one of over 45 identified prenylated stilbenoids that contribute to the plant's defense mechanisms. These compounds are not typically present in healthy, unstressed peanut tissues but are rapidly synthesized upon challenge.

The biosynthesis of Arachidin-2 and other related stilbenoids occurs in various parts of the peanut plant, including the seeds (kernels), stems, and roots. Notably, hairy root cultures of Arachis hypogaea have been established as a scalable and sustainable platform for the production of Arachidin-2 and other stilbenoids for research and potential commercial purposes. Elicitation of these cultures with substances like sodium acetate, cyclodextrins (CD), methyl jasmonate (MeJA), or hydrogen peroxide (H₂O₂) can significantly enhance the production of these compounds.

While the peanut plant is the most well-documented source, some evidence suggests the presence of Arachidin-2 in other plant species, such as Bagassa guianensis from the Moraceae family. However, the vast majority of research has centered on Arachis hypogaea.

Biosynthesis of Arachidin-2

Arachidin-2 is a derivative of the well-known stilbenoid, resveratrol (B1683913). The biosynthesis of Arachidin-2 involves the prenylation of resveratrol at the C-4 position. This reaction is catalyzed by a specific prenyltransferase enzyme, AhR4DT-1, which has been identified in peanut. This enzyme is highly specific for stilbenoid substrates and is localized in the plastid.

The biosynthesis of resveratrol itself begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. Stilbene synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. The subsequent prenylation of resveratrol by AhR4DT-1 leads to the formation of Arachidin-2.

References

- 1. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Production of stilbenoids and phenolic acids by the peanut plant at early stages of growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arachidin-2: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidin-2, also known as 4-Prenylresveratrol, is a naturally occurring prenylated stilbenoid found in plants such as peanuts (Arachis hypogaea)[1][2]. As a phytoalexin, it is produced in response to stress, including fungal infections[2]. Belonging to the stilbene (B7821643) class of organic compounds, Arachidin-2 is structurally related to the well-studied resveratrol (B1683913) but possesses a unique prenyl group that significantly influences its biological activity[3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Arachidin-2, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

Arachidin-2 is characterized by a stilbene backbone with three hydroxyl groups and a 3-methylbut-2-enyl (prenyl) group attached to one of the aromatic rings.

Table 1: Chemical and Physical Properties of Arachidin-2

| Property | Value | Source |

| Molecular Formula | C19H20O3 | [4] |

| Molecular Weight | 296.36 g/mol | |

| IUPAC Name | 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol | |

| Synonyms | 4-Prenylresveratrol, (E)-Arachidin II | |

| CAS Number | 61517-87-1 | |

| Appearance | Not specified | |

| Solubility | Soluble in water (1.116 mg/L at 25 °C, estimated) |

Biological Activities and Therapeutic Potential

Arachidin-2 has demonstrated a range of biological activities, highlighting its potential as a lead compound for the development of new therapeutic agents. Its activities are often more potent than its non-prenylated counterpart, resveratrol, which is attributed to the increased lipophilicity and enhanced cell membrane interaction conferred by the prenyl group.

Antioxidant Activity

Arachidin-2 is a potent antioxidant. Studies have shown that it can effectively scavenge free radicals and inhibit the generation of reactive oxygen species (ROS).

Table 2: Antioxidant Activity of Arachidin-2

| Assay | Cell Line/System | IC50 Value | Source |

| Reactive Oxygen Species (ROS) Generation | HL-60 cells | 0.04 µg/mL |

Anti-inflammatory Activity

Like other stilbenoids, Arachidin-2 exhibits anti-inflammatory properties. While specific studies on Arachidin-2 are limited, related compounds like Arachidin-1 and Arachidin-3 have been shown to inhibit key inflammatory pathways. Arachidin-3, for instance, has been demonstrated to inhibit the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages. Given the structural similarity, it is plausible that Arachidin-2 shares similar mechanisms.

Antifungal Activity

Arachidin-2 has been investigated for its antifungal properties. A recent study highlighted its efficacy against Peronophythora litchii, the causative agent of litchi downy blight. The proposed mechanism of action involves the inhibition of the alternative oxidase (AOX) enzyme in the fungus, leading to a disruption of its energy metabolism.

Table 3: Antifungal Activity of Arachidin-2

| Fungal Species | Activity | Mechanism of Action | Source |

| Peronophythora litchii | Inhibition of mycelial growth and sporangia germination | Inhibition of alternative oxidase (AOX) |

Anticancer Activity

The anticancer potential of Arachidin-2 is an emerging area of research. Related prenylated stilbenoids, such as Arachidin-1, have shown promising results in inducing apoptosis in cancer cells. The structural features of Arachidin-2 suggest it may also possess cytotoxic activity against various cancer cell lines.

Signaling Pathways

The detailed signaling pathways modulated by Arachidin-2 are still under investigation. However, based on studies of related stilbenoids and its observed biological effects, several pathways are likely to be involved.

Caption: Putative signaling pathways modulated by Arachidin-2.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Arachidin-2 are crucial for reproducible research. Below are generalized methodologies for key assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of Arachidin-2 in a suitable solvent.

-

In a 96-well plate, add the Arachidin-2 solutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Caption: Workflow for the broth microdilution antifungal assay.

Methodology:

-

Prepare a stock solution of Arachidin-2 in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Arachidin-2 in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of Arachidin-2 that causes a significant inhibition of fungal growth compared to the growth control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Arachidin-2.

-

Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

Arachidin-2 is a promising natural product with a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and antifungal properties, coupled with its potential as an anticancer agent, make it a valuable subject for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways of Arachidin-2 in mammalian cells. Furthermore, in vivo studies are necessary to validate the therapeutic potential of Arachidin-2 and to assess its pharmacokinetic and safety profiles. The development of efficient and scalable methods for the synthesis or isolation of Arachidin-2 will also be crucial for advancing its research and potential clinical applications. This comprehensive guide serves as a foundational resource for scientists and researchers interested in exploring the multifaceted potential of this intriguing prenylated stilbenoid.

References

- 1. ovid.com [ovid.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The target of arachidonic acid pathway is a new anticancer strategy for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Activity of Arachidin-2: A Technical Guide for Researchers

An In-depth Examination of the Phytoalexin's Anti-inflammatory, Antioxidant, and Anticancer Properties

Introduction

Arachidin-2 is a prenylated stilbenoid phytoalexin primarily found in peanuts (Arachis hypogaea). As a defense compound produced by the plant in response to stress, such as microbial infection, Arachidin-2 has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Arachidin-2's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development initiatives.

Quantitative Biological Activity of Arachidin-2

The biological effects of Arachidin-2 have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative view of its potency across different biological activities.

Table 1: Anti-inflammatory and Antioxidant Activity of Arachidin-2

| Biological Activity | Assay System | Cell Line | IC50 (µg/mL) | Positive Control | Reference |

| Inhibition of NF-κB Mediated Transcription | Reporter Gene Assay | SW1353 (Human Chondrosarcoma) | 0.025 | Parthenolide | [1] |

| Inhibition of Intracellular ROS Generation | DCFH-DA Assay | HL-60 (Human Promyelocytic Leukemia) | 0.04 | Trolox | [1][2] |

| Inhibition of Nitric Oxide (NO) Production | Griess Reagent Assay | RAW 264.7 (Mouse Macrophage) | 4.1 | Parthenolide | [1] |

Table 2: Cytotoxic Activity of Arachidin-2

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| SK-MEL | Human Malignant Melanoma | 20.0 | [1] |

| KB | Human Epidermoid Carcinoma | 22.5 | |

| BT-549 | Human Breast Ductal Carcinoma | 7.5 | |

| VERO | Monkey Kidney Epithelial | 13.5 | |

| LLC-PK1 | Pig Kidney Epithelial | 13.5 |

Key Signaling Pathways Modulated by Arachidin-2

Arachidin-2 exerts its biological effects by modulating key cellular signaling pathways. While direct studies on Arachidin-2 are ongoing, research on closely related stilbenoids like Arachidin-1 and Arachidin-3 provides significant insights into its probable mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of Arachidin-2 are significantly attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Arachidin-2 is thought to interfere with this cascade, likely by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.

Anticancer Activity: Induction of Apoptosis and Modulation of MAPK Pathways

The anticancer effects of Arachidin-2 and related stilbenoids are linked to their ability to induce programmed cell death (apoptosis) and modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Apoptosis Induction: Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. Evidence from related compounds like Arachidin-1 suggests that these stilbenoids can induce apoptosis through both caspase-dependent and -independent mechanisms, involving mitochondrial membrane depolarization and the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. Furthermore, they can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.

MAPK Pathway Modulation: The MAPK signaling network, comprising pathways such as ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Studies on related phytoalexins suggest that they can modulate MAPK signaling, often leading to the inhibition of cancer cell growth. For instance, some stilbenoids have been shown to inhibit the phosphorylation and activation of ERK, a key promoter of cell proliferation, while activating the stress-related JNK and p38 pathways, which can lead to apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of Arachidin-2's biological activities, detailed methodologies for the key experiments are provided below.

Inhibition of NF-κB Mediated Transcription (Reporter Gene Assay)

This protocol is adapted for use with human chondrosarcoma (SW1353) cells.

-

Cell Culture and Transfection:

-

Culture SW1353 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seed cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Arachidin-2 or the vehicle control (e.g., DMSO).

-

Incubate for a predetermined period (e.g., 6 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for an additional 18-24 hours. A set of wells should remain unstimulated to measure basal activity.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of Arachidin-2 compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the Arachidin-2 concentration.

-

Inhibition of Intracellular ROS Generation (DCFH-DA Assay)

This protocol is designed for use with human promyelocytic leukemia (HL-60) cells.

-

Cell Culture:

-

Culture HL-60 cells in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

-

Cell Staining and Treatment:

-

Harvest the cells and wash them with a serum-free medium or PBS.

-

Resuspend the cells in a serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFH-DA.

-

Resuspend the stained cells in fresh medium and treat with various concentrations of Arachidin-2 or the vehicle control for a specified time (e.g., 1 hour).

-

-

ROS Induction and Measurement:

-

Induce ROS production by adding a stimulus such as H2O2 (e.g., 100 µM).

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ROS generation for each concentration of Arachidin-2 compared to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Inhibition of Nitric Oxide (NO) Production (Griess Reagent Assay)

This protocol is suitable for use with mouse macrophage (RAW 264.7) cells.

-

Cell Culture:

-

Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Arachidin-2 or the vehicle control for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate for 24 hours.

-

-

Nitrite (B80452) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of NO production for each concentration of Arachidin-2 compared to the LPS-stimulated control.

-

Determine the IC50 value.

-

Conclusion and Future Directions

Arachidin-2, a phytoalexin from peanuts, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and cytotoxic activities. Its ability to modulate critical signaling pathways such as NF-κB and MAPK, and to induce apoptosis, underscores its relevance in the fields of oncology and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals.

Future research should focus on elucidating the precise molecular targets of Arachidin-2 within these signaling cascades. In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. Furthermore, structure-activity relationship studies of Arachidin-2 and its analogs could lead to the development of even more potent and selective therapeutic agents.

References

Unveiling Arachidin-2: A Technical Guide to its Discovery, Isolation, and Characterization from Peanuts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Arachidin-2. It details the methodologies employed in its initial identification from peanut seeds, including protocols for fungal elicitation, extraction, and purification. Furthermore, this document summarizes the quantitative data available for Arachidin-2 and related stilbenoids and explores the current understanding of the signaling pathways influenced by this class of compounds. Diagrams illustrating key experimental workflows and signaling cascades are provided to facilitate a deeper understanding of the subject matter.

Discovery and Initial Isolation

Arachidin-2 was first reported as a constituent of peanut seeds that were subjected to fungal elicitation. The production of phytoalexins, including stilbenoids, is a natural defense mechanism in plants against pathogens. Researchers simulated this process to induce the biosynthesis of these compounds for isolation and study.

Fungal Elicitation of Peanut Kernels

The pioneering work in the isolation of Arachidin-2 involved challenging peanut kernels with fungal species, typically Aspergillus spp. This process stimulates the production of a range of stilbenoids, including Arachidin-1, Arachidin-3, and Arachidin-2.

Experimental Protocol: Fungal Elicitation

-

Peanut Selection: Healthy, intact peanut kernels are selected.

-

Surface Sterilization: The kernels are surface-sterilized to prevent unwanted microbial contamination. This is typically achieved by washing with a solution of sodium hypochlorite (B82951) followed by sterile water rinses.

-

Inoculation: The sterilized kernels are inoculated with a spore suspension of a suitable fungal strain (e.g., Aspergillus caelatus).

-

Incubation: The inoculated kernels are incubated under controlled conditions of temperature and humidity for a specific period, often several days, to allow for fungal growth and the induction of phytoalexin synthesis.

-

Harvesting: After the incubation period, the kernels are harvested for extraction.

Extraction and Purification

Following fungal elicitation, a multi-step process is required to extract and purify Arachidin-2 from the peanut matrix.

Extraction

The initial extraction is designed to isolate a crude mixture of stilbenoids from the elicited peanut kernels.

Experimental Protocol: Solvent Extraction

-

Grinding: The harvested peanut kernels are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Maceration: The peanut powder is macerated in an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, for an extended period. This process is often repeated multiple times to ensure maximum extraction efficiency.

-

Filtration and Concentration: The solvent extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract contains a complex mixture of compounds, necessitating further purification steps to isolate Arachidin-2. This is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A step gradient of solvents with increasing polarity (e.g., chloroform-methanol) is used to fractionate the extract.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with stilbenoids are further purified using semi-preparative RP-HPLC on a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the individual stilbenoids.

-

Compound Identification: The purity and identity of the isolated Arachidin-2 are confirmed by analytical HPLC and spectroscopic methods.

Structural Characterization

The definitive identification of Arachidin-2 relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Spectroscopic Data for Stilbenoid Identification

| Technique | Data Obtained |

| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the presence of the stilbene (B7821643) backbone and the prenyl group. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and the presence of specific structural motifs. |

Quantitative Data

Quantitative analysis of Arachidin-2 and related stilbenoids is most extensively documented in studies utilizing elicited peanut hairy root cultures, which offer a more controlled and scalable production system compared to fungal elicitation of whole seeds.

Table 2: Yields of Prenylated Stilbenoids from Elicited Peanut Hairy Root Cultures

| Stilbenoid | Elicitor Treatment | Yield (mg/L) | Purity (%) | Reference |

| Arachidin-1 | CD + H₂O₂ | 132.6 ± 20.4 | >95 | [1] |

| Arachidin-3 | CD + MeJA | 178.2 ± 6.8 | >95 | [1] |

| Arachidin-1 | CD + MeJA | 32.3 ± 2.1 | >95 | [1] |

| Arachidin-3 | CD + H₂O₂ | 74.5 ± 13.1 | >95 | [1] |

CD: Cyclodextrin; MeJA: Methyl Jasmonate; H₂O₂: Hydrogen Peroxide

Biological Activity and Signaling Pathways

Prenylated stilbenoids, as a class, have demonstrated a range of biological activities, with anti-inflammatory properties being a key area of investigation.

Anti-inflammatory Effects

Studies on various prenylated stilbenoids have shown their ability to modulate inflammatory responses. A primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) signaling pathways. These pathways are crucial in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens, and their dysregulation is linked to inflammatory diseases.

By inhibiting these pathways, prenylated stilbenoids can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Conclusion

Arachidin-2 is a noteworthy phytoalexin from peanuts, the isolation of which is prompted by biotic stress. While the initial discovery relied on fungal elicitation of peanut seeds, modern research has shifted towards more controlled production systems like hairy root cultures for obtaining this and related stilbenoids. The purification of Arachidin-2 involves a combination of extraction and chromatographic techniques. Its biological activity, particularly its anti-inflammatory potential through the inhibition of key signaling pathways like NF-κB, makes it a compound of interest for further research and potential drug development. This guide provides a foundational understanding of the technical aspects related to the discovery and isolation of Arachidin-2, serving as a valuable resource for the scientific community.

References

In Vitro Antioxidant Capacity of Arachidin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has garnered interest within the scientific community for its potential health benefits. As a phytoalexin, its production in the peanut plant is stimulated by stressors such as microbial infections. Structurally related to resveratrol, Arachidin-2 exhibits a range of biological activities, with its antioxidant capacity being a key area of investigation. This technical guide provides an in-depth overview of the in vitro antioxidant properties of Arachidin-2, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant potential of Arachidin-2 has been evaluated using various in vitro assays. A key study by Sobolev et al. (2011) demonstrated its potent ability to inhibit the generation of intracellular reactive oxygen species (ROS). The following table summarizes the available quantitative data, comparing Arachidin-2 with other related peanut stilbenoids.

| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Arachidin-2 | Inhibition of Intracellular ROS Generation | HL-60 | 0.04 | [Sobolev et al., 2011][1][2] |

| Arachidin-1 | Inhibition of Intracellular ROS Generation | HL-60 | 0.45 | [Sobolev et al., 2011][1] |

| Arachidin-3 | Inhibition of Intracellular ROS Generation | HL-60 | 9.5 | [Sobolev et al., 2011][2] |

Experimental Protocols

A detailed understanding of the methodologies used to assess antioxidant capacity is crucial for the replication and extension of research findings.

Inhibition of Intracellular Reactive Oxygen Species (ROS) Generation

This assay measures the ability of a compound to reduce the levels of ROS within a cellular environment. The protocol described by Sobolev et al. (2011) for testing peanut phytoalexins is as follows:

1. Cell Culture:

-

Human promyelocytic leukemia (HL-60) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Test Compounds:

-

A stock solution of Arachidin-2 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of the stock solution are made to achieve the desired final concentrations for testing.

3. ROS Detection:

-

HL-60 cells are seeded in a multi-well plate and treated with various concentrations of Arachidin-2 or a vehicle control (DMSO).

-

The cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.

-

Inside the cell, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

4. Data Acquisition and Analysis:

-

The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.

-

The percentage of ROS inhibition is calculated relative to the vehicle-treated control.

-

The IC50 value, the concentration of the compound that inhibits 50% of ROS generation, is determined from a dose-response curve.

Experimental Workflow for Intracellular ROS Inhibition Assay

Potential Signaling Pathways

The antioxidant effects of stilbenoids are often linked to their ability to modulate cellular signaling pathways that control the expression of antioxidant enzymes. While direct evidence for Arachidin-2 is still emerging, studies on the structurally similar Arachidin-1 suggest a potential role in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical regulator of the cellular antioxidant response.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Proposed Nrf2 Activation by Arachidin-2

Conclusion

The available in vitro data strongly suggest that Arachidin-2 is a potent antioxidant, with a particularly high efficacy in mitigating intracellular reactive oxygen species. Its activity surpasses that of other peanut stilbenoids, including resveratrol, in this specific assay. The likely mechanism of action involves the modulation of key cellular defense pathways, such as the Nrf2 signaling cascade, leading to the upregulation of endogenous antioxidant enzymes. Further research is warranted to fully elucidate the spectrum of its antioxidant activities and to explore its therapeutic potential in conditions associated with oxidative stress. This technical guide serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, providing a consolidated overview of the current knowledge on the in vitro antioxidant capacity of Arachidin-2.

References

- 1. Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peanut arachidin-1 enhances Nrf2-mediated protective mechanisms against TNF-α-induced ICAM-1 expression and NF-κB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanism of Arachidin-2: A Technical Guide Based on Structurally Related Peanut Stilbenoids

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory mechanism of action of Arachidin-2 is limited. This technical guide leverages comprehensive data from its structurally similar parent compounds, Arachidin-1 and Arachidin-3, which are also prenylated stilbenoids found in peanuts. The mechanisms detailed herein are inferred based on the well-documented activities of these closely related molecules and provide a strong predictive framework for the potential action of Arachidin-2.

Introduction

Arachidin-2, a prenylated stilbenoid from the peanut plant (Arachis hypogaea), belongs to a class of polyphenolic compounds recognized for their diverse biological activities. While direct research on Arachidin-2's anti-inflammatory properties is sparse, extensive studies on the related compounds Arachidin-1 and Arachidin-3 have elucidated potent anti-inflammatory effects. These compounds are known to modulate key signaling pathways and inflammatory mediators. This guide synthesizes the current understanding of the anti-inflammatory mechanisms of these peanut stilbenoids, providing a technical overview for researchers, scientists, and drug development professionals.

The primary anti-inflammatory activities of these stilbenoids are attributed to their ability to:

-

Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

-

Modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Arachidin-1 and Arachidin-3 on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by Peanut Stilbenoids in LPS-stimulated RAW 264.7 Macrophages

| Compound | Inflammatory Mediator | IC50 Value (µM) | Reference |

| Arachidin-1 | Prostaglandin E2 (PGE2) | 3.51 | [1] |

| Arachidin-1 | Nitric Oxide (NO) | Not specified, but showed dose-dependent inhibition | [1][2] |

| Piceatannol (parent compound of Arachidin-1) | Prostaglandin E2 (PGE2) | 2.53 | [1] |

| Resveratrol (B1683913) (parent compound of Arachidin-3) | Prostaglandin E2 (PGE2) | 3.51 | [1] |

Table 2: Cytotoxicity of Peanut Stilbenoids

| Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| Arachidin-1 | MDA-MB-231 (human breast cancer) | 72 h | 2.51 | |

| Arachidin-1 | MDA-MB-436 (human breast cancer) | 72 h | 2.09 | |

| Arachidin-3 | MDA-MB-231 (human breast cancer) | 72 h | 18.74 | |

| Arachidin-3 | MDA-MB-436 (human breast cancer) | 72 h | 19.78 | |

| Resveratrol | MDA-MB-231 (human breast cancer) | 72 h | 10.84 | |

| Resveratrol | MDA-MB-436 (human breast cancer) | 72 h | 15.66 |

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Arachidin-1 and Arachidin-3 are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

Arachidin-1 has been shown to inhibit TNF-α-induced NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibitory action is linked to the upregulation of Nrf2, which has a protective antioxidant role. Similarly, Arachidin-3 has been observed to inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another crucial signaling route in inflammation. These kinases are activated by various extracellular stimuli, including LPS, and they regulate the expression of inflammatory mediators. Western blot analysis suggests that Arachidin-3 can regulate the activation of the MAPK pathway in LPS-induced RAW 264.7 cells. By inhibiting the phosphorylation of key MAPK proteins, Arachidin-3 can suppress downstream inflammatory responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Arachidin-1 and Arachidin-3, which would be applicable for studying Arachidin-2.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Arachidin-1, Arachidin-3, or Arachidin-2) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement

-

Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

PGE2 concentrations are determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., COX-2, iNOS, p-p38, p-ERK, p-JNK, IκBα, NF-κB p65).

-

Procedure:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence from studies on Arachidin-1 and Arachidin-3 strongly suggests that Arachidin-2 possesses significant anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key pro-inflammatory mediators like NO and PGE2, primarily through the downregulation of the NF-κB and MAPK signaling pathways.

To definitively elucidate the anti-inflammatory mechanism of Arachidin-2, future research should focus on:

-

Direct in vitro studies: Investigating the effects of purified Arachidin-2 on LPS-stimulated macrophages and other relevant cell types to confirm its impact on NF-κB and MAPK signaling and to determine its IC50 values for the inhibition of inflammatory markers.

-

In vivo studies: Utilizing animal models of inflammation to assess the therapeutic potential of Arachidin-2 and to understand its bioavailability and metabolism.

-

Comparative studies: Directly comparing the anti-inflammatory potency of Arachidin-2 with that of Arachidin-1, Arachidin-3, and resveratrol to establish structure-activity relationships.

Such studies will be crucial in validating the therapeutic potential of Arachidin-2 as a novel anti-inflammatory agent.

References

The Cytotoxic Effects of Arachidin-1 on Cancer Cell Lines: A Technical Guide

Disclaimer: Initial searches for "Arachidin-2" did not yield sufficient data for a comprehensive technical guide. The following guide focuses on the closely related and well-researched compound, Arachidin-1, a prenylated stilbenoid with significant cytotoxic effects against various cancer cell lines.

This technical guide provides an in-depth overview of the cytotoxic effects of Arachidin-1, a natural compound found in peanuts, on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.

Data Presentation: Cytotoxicity of Arachidin-1

Arachidin-1 has demonstrated potent cytotoxic activity against a range of cancer cell lines, most notably triple-negative breast cancer (TNBC) and leukemia. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | ~2.68 | [1] |

| MDA-MB-436 | Triple-Negative Breast Cancer | 24 h | ~11.95 | [1] |

| HL-60 | Human Leukemia | Not Specified | ~4-fold lower than resveratrol | [2] |

Note: The cytotoxicity of Arachidin-1 has been shown to be selective, with significantly lower toxicity observed in non-cancerous cell lines such as MCF-10A breast epithelial cells.[1][3]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which Arachidin-1 exerts its cytotoxic effects is through the induction of programmed cell death, or apoptosis. Research indicates that Arachidin-1 activates the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane damage, leading to the activation of a cascade of caspases.

Key molecular events in Arachidin-1-induced apoptosis include:

-

Activation of Caspase-9: As an initiator caspase in the intrinsic pathway, the activation of caspase-9 is a critical step.

-

Cleavage of PARP: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage by executioner caspases, such as caspase-3, is a hallmark of apoptosis.

-

Inhibition of Survivin: Survivin is an anti-apoptotic protein that is often overexpressed in cancer cells. Arachidin-1 has been shown to inhibit the expression of survivin, thereby promoting apoptosis.

In addition to inducing apoptosis, Arachidin-1 has been observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner in TNBC cells. This blockage of cell division contributes to its overall anti-proliferative effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of Arachidin-1.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Arachidin-1 (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with Arachidin-1 for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Mandatory Visualizations

Signaling Pathway of Arachidin-1 Induced Apoptosis

Caption: Intrinsic apoptotic pathway induced by Arachidin-1.

Experimental Workflow for Assessing Cytotoxicity

Caption: General workflow for evaluating the cytotoxic effects of Arachidin-1.

References

Arachidin-2 as a Potential Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidin-2, a prenylated stilbenoid found in peanuts (Arachis hypogaea), has emerged as a promising natural compound with a diverse range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of Arachidin-2, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental methodologies for key assays are provided, along with visualizations of its known signaling pathways to facilitate further research and drug development efforts.

Introduction

Stilbenoids are a class of plant-derived polyphenolic compounds that have garnered significant interest for their potential health benefits. Among these, resveratrol (B1683913) is the most extensively studied. However, prenylated stilbenoids, such as Arachidin-2, are gaining attention due to their enhanced bioavailability and potent biological effects.[1][2] Arachidin-2 is a phytoalexin produced by the peanut plant in response to microbial pathogens.[3][4] Its unique chemical structure, featuring a prenyl group, is believed to contribute to its significant therapeutic potential.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of Arachidin-2.

Therapeutic Potential and Biological Activities

Arachidin-2 has demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, antioxidant, and anti-cancer applications. The following sections summarize the quantitative data from in vitro studies.

Quantitative Data Summary

The biological activities of Arachidin-2 have been quantified in various cellular assays. The following tables present a summary of the available data, allowing for a comparative analysis of its potency.

Table 1: Cytotoxic, Anti-inflammatory, and Antioxidant Activities of Arachidin-2

| Assay Type | Cell Line/Target | Measurement | Value |

| Cytotoxicity | HL-60 | IC50 (µg/mL) | 7.5 |

| SW1353 | IC50 (µg/mL) | 13.5 | |

| RAW 264.7 | IC50 (µg/mL) | 13.5 | |

| Anti-inflammatory | NF-κB Inhibition (PMA-induced) | IC50 (µg/mL) | 16.0 |

| iNOS Inhibition | IC50 (µg/mL) | 4.1 | |

| Antioxidant | ROS Generation Inhibition | IC50 (µg/mL) | 0.04 |

IC50: The half maximal inhibitory concentration. PMA: Phorbol (B1677699) myristate acetate (B1210297), an activator of NF-κB. iNOS: Inducible nitric oxide synthase. ROS: Reactive oxygen species.

Mechanisms of Action

Arachidin-2 exerts its biological effects through the modulation of key cellular signaling pathways. This section details the known mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of Arachidin-2 is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, such as phorbol myristate acetate (PMA), NF-κB is activated and translocates to the nucleus, where it initiates the transcription of inflammatory mediators. Arachidin-2 has been shown to inhibit this process, thereby reducing the inflammatory response.

Antifungal Activity: Inhibition of Alternative Oxidase (AOX)

Recent studies have revealed that Arachidin-2 possesses antifungal properties, notably against Peronophythora litchii, the causative agent of litchi downy blight. Molecular docking studies suggest that Arachidin-2 binds to and inhibits the alternative oxidase (AOX) enzyme. AOX is a key enzyme in the alternative respiratory pathway in some fungi and plants, which bypasses the main cytochrome pathway. By inhibiting AOX, Arachidin-2 disrupts cellular respiration, leading to a decrease in ATP and an increase in reactive oxygen species, ultimately causing fungal cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Arachidin-2 stock solution (in DMSO)

-

Cell line of interest (e.g., HL-60, SW1353, RAW 264.7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Arachidin-2 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Arachidin-2 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Reporter Gene Assay

This assay measures the inhibition of NF-κB-mediated transcription.

Materials:

-

Arachidin-2 stock solution (in DMSO)

-

SW1353 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Phorbol myristate acetate (PMA)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect SW1353 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.

-

After 24 hours, treat the cells with various concentrations of Arachidin-2 for 1 hour.

-

Stimulate the cells with PMA (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Normalize the NF-κB luciferase activity to the control luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity relative to the PMA-stimulated control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of Arachidin-2.

Materials:

-

Arachidin-2 stock solution (in ethanol (B145695) or methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in ethanol or methanol)

-

Ethanol or methanol (B129727)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Arachidin-2 in ethanol or methanol in a 96-well plate.

-

Add a freshly prepared DPPH solution to each well. Include a control (DPPH solution with solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

Arachidin-2 has demonstrated significant therapeutic potential as an anti-inflammatory, antioxidant, and cytotoxic agent in preclinical studies. Its ability to modulate key signaling pathways, such as NF-κB, and inhibit specific enzymes like alternative oxidase, highlights its promise as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action, conduct in vivo efficacy and safety studies, and explore its potential in various disease models. The development of efficient synthesis or purification methods will also be crucial for advancing Arachidin-2 towards clinical applications.

References

A Technical Guide to Stilbenoids in Arachis Species: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of stilbenoids in the Arachis genus, with a primary focus on the cultivated peanut, Arachis hypogaea. Stilbenoids, a class of phenolic compounds, are produced by peanuts as phytoalexins in response to biotic and abiotic stresses.[1][2] These compounds, particularly the unique prenylated stilbenoids, have garnered significant attention for their diverse and potent biological activities, making them promising candidates for pharmaceutical and nutraceutical development.[3][4] This document details their biosynthesis, outlines methods for their production and purification, presents quantitative data on their yields, and discusses their pharmacological potential.

Stilbenoid Diversity and Biosynthesis in Arachis

Arachis species are a rich source of various stilbenoids, including the well-known resveratrol (B1683913), as well as a variety of more complex prenylated derivatives.[2] The addition of a prenyl group to the stilbene (B7821643) backbone, a process known as prenylation, often enhances the lipophilicity and biological activity of these molecules. Key prenylated stilbenoids found in peanuts include arachidin-1, arachidin-2, arachidin-3 (B1251685), and arachidin-5.

The biosynthesis of stilbenoids in Arachis follows the phenylpropanoid pathway. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form the stilbene backbone. The expression of STS genes is typically induced by various stress factors, leading to the accumulation of stilbenoids.

The following diagram illustrates the general stilbenoid biosynthesis pathway in Arachis.

Production of Stilbenoids in Arachis Hairy Root Cultures

Hairy root cultures of Arachis hypogaea, established through Agrobacterium rhizogenes-mediated transformation, have emerged as a sustainable and controlled system for the production of stilbenoids. These cultures are genetically stable, exhibit rapid growth in hormone-free media, and can be induced to produce and secrete high levels of stilbenoids into the culture medium through the application of elicitors.

Elicitation Strategies for Enhanced Stilbenoid Production

Various elicitors have been shown to significantly enhance stilbenoid production in peanut hairy root cultures. A combination of elicitors often results in a synergistic effect, leading to substantially higher yields than when used individually. Commonly used elicitors include:

-

Methyl Jasmonate (MeJA): A plant signaling molecule involved in defense responses.

-

Cyclodextrins (CD): Cyclic oligosaccharides that can form inclusion complexes with stilbenoids, facilitating their secretion and preventing feedback inhibition.

-

Hydrogen Peroxide (H₂O₂): A reactive oxygen species that can trigger oxidative stress and induce defense pathways.

-

Magnesium Chloride (MgCl₂): Provides Mg²⁺ ions, which are cofactors for prenyltransferase enzymes involved in the biosynthesis of prenylated stilbenoids.

The following diagram illustrates a typical experimental workflow for the elicitation of stilbenoids in peanut hairy root cultures.

Quantitative Data on Stilbenoid Production

The yields of specific stilbenoids can be manipulated by using different combinations of elicitors. For instance, the combination of cyclodextrin (B1172386) and hydrogen peroxide has been shown to selectively enhance the production of arachidin-1, while cyclodextrin combined with methyl jasmonate boosts the yield of arachidin-3.

Table 1: Stilbenoid Yields in Elicited Arachis hypogaea Hairy Root Cultures

| Elicitor Combination | Arachidin-1 (mg/L) | Arachidin-3 (mg/L) | Other Prenylated Stilbenoids (mg/L) | Total Yield (mg/L) | Reference |

| CD + H₂O₂ | 132.6 ± 20.4 | ~73.7 | - | - | |

| CD + MeJA | ~32.4 | 178.2 ± 6.8 | - | - | |

| CD + MeJA + H₂O₂ + MgCl₂ | - | - | - | ~750 (combined arachidin-1, -2, -3, and -5) | |

| MeJA + CD (cv. Hull) | ~56 | ~148 | - | - |

Note: Values are presented as mean ± standard deviation where available. Some values are approximated from graphical data in the cited literature.

Table 2: Stilbenoid Content in Elicited Hairy Root Cultures of Different Peanut Cultivars

| Cultivar | Resveratrol (mg/L) | Arachidin-5 (mg/L) | Arachidin-1 (mg/L) | Arachidin-2 (mg/L) | Arachidin-3 (mg/L) | Reference |

| Tifrunner | ~20 | ~25 | ~100 | ~30 | ~90 | |

| Hull | ~15 | ~20 | ~80 | ~25 | ~110 | |

| Georgia Green | ~18 | ~18 | ~75 | ~20 | ~100 |

Note: Elicitation was performed with a combination of methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride for 168 hours. Values are approximated from graphical data in the cited literature.

Experimental Protocols

Establishment and Maintenance of Hairy Root Cultures

Hairy root cultures of Arachis hypogaea are typically initiated by infecting sterile explants (e.g., leaf or stem segments) with a suspension of Agrobacterium rhizogenes. Once established, the hairy roots are maintained in a liquid Murashige and Skoog (MS) medium supplemented with vitamins (MSV) and sucrose, under dark conditions at approximately 28°C.

Elicitation of Stilbenoid Production

For elicitation, 9-day-old hairy root cultures are typically used. The growth medium is replaced with fresh MSV medium containing the desired combination of elicitors. An optimized elicitation medium consists of 18 g/L methyl-β-cyclodextrin, 125 µM methyl jasmonate, 3 mM hydrogen peroxide, and 1 mM magnesium chloride. The cultures are then incubated in the dark at 28°C for a period of 168 hours.

Extraction of Stilbenoids from the Culture Medium

Following elicitation, the culture medium is harvested. The stilbenoids, which are secreted into the medium, are then extracted using an organic solvent, typically ethyl acetate. The extraction is performed by partitioning the culture medium with ethyl acetate (e.g., in a 1:1 ratio) in a separatory funnel. The organic phase, containing the stilbenoids, is collected and the solvent is evaporated under vacuum to yield a crude extract.

Purification of Stilbenoids

The crude stilbenoid extract can be purified using a combination of chromatographic techniques. A common approach involves initial fractionation by normal-phase column chromatography followed by reversed-phase column chromatography. Final purification to obtain individual high-purity stilbenoids is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Centrifugal Partition Chromatography (CPC) has also been successfully employed for the purification of resveratrol, arachidin-1, and arachidin-3 from hairy root culture extracts.

Quantification of Stilbenoids

The quantification of individual stilbenoids is performed using analytical reverse-phase HPLC (RP-HPLC) with UV detection. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small amount of formic acid. Detection is typically carried out at a wavelength of around 320-340 nm.

The following diagram outlines a comprehensive workflow from hairy root culture to purified stilbenoids.

Biological Activities of Arachis Stilbenoids

Stilbenoids from Arachis species exhibit a wide range of biological activities with potential applications in human health. These activities are often attributed to their antioxidant and anti-inflammatory properties.

-

Antifungal Activity: As phytoalexins, peanut stilbenoids play a role in plant defense mechanisms and have been shown to be effective against various plant pathogenic fungi.

-

Antioxidant Activity: Prenylated stilbenoids, such as arachidin-1 and arachidin-3, have demonstrated potent antioxidant activities, in some cases comparable to resveratrol. Extracts rich in these compounds have shown significant radical scavenging activity.

-

Anti-inflammatory Activity: Several peanut stilbenoids have been reported to possess anti-inflammatory properties.

-

Cytotoxic and Anticancer Activity: Some stilbenoids from Arachis have shown cytotoxic effects against certain cancer cell lines. For example, arachidin-1 was found to be more cytotoxic than resveratrol in some studies.

-

Other Activities: Research has also explored other potential therapeutic effects of peanut stilbenoids, including their role as mammalian opioid receptor competitive antagonists.

The diverse biological activities of Arachis stilbenoids underscore their potential for the development of new drugs and functional foods. The use of hairy root cultures as a bioproduction platform offers a promising avenue for the sustainable supply of these valuable compounds for further research and development.

References

- 1. Biological activity of peanut (Arachis hypogaea) phytoalexins and selected natural and synthetic Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Production of Prenylated Stilbenoids in Hairy Root Cultures of Peanut (Arachis hypogaea) and its Wild Relatives A. ipaensis and A. duranensis via an Optimized Elicitation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Arachidin-2 for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Arachidin-2, a naturally occurring prenylated stilbenoid with significant therapeutic potential. The information presented herein is intended to guide researchers in the chemical synthesis and biological evaluation of this promising compound.

Introduction

Arachidin-2, also known as 4-prenylresveratrol, is a phytoalexin found in plants such as peanuts (Arachis hypogaea). As a member of the stilbenoid family, it shares a structural backbone with resveratrol (B1683913) but possesses a unique prenyl group that enhances its biological activities. Research has demonstrated the potent antioxidant and anti-inflammatory properties of Arachidin-2, making it a compound of interest for the development of novel therapeutics for a range of diseases. This application note details a robust laboratory-scale synthesis of Arachidin-2, outlines its known biological activities and associated signaling pathways, and provides protocols for its evaluation.

Chemical Synthesis of Arachidin-2

The total synthesis of trans-Arachidin-2 can be achieved through a multi-step process. A key strategic step in the published synthesis is the Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene (B7821643) backbone, followed by a prenylation step. The overall synthetic scheme is outlined below.

Experimental Workflow for the Synthesis of Arachidin-2

Caption: A generalized workflow for the chemical synthesis of Arachidin-2.

Experimental Protocols

1. Synthesis of the Protected Stilbene Core via Horner-Wadsworth-Emmons Reaction

This procedure outlines the general steps for the HWE reaction to create the stilbene backbone. Specific starting materials with appropriate protecting groups are required.

-

Materials:

-

Appropriately substituted benzaldehyde

-

Appropriately substituted benzyl phosphonate

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Protocol:

-

To a solution of the benzyl phosphonate (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected stilbene intermediate.

-

2. Prenylation of the Stilbene Intermediate

This step introduces the characteristic prenyl group onto the stilbene backbone.

-

Materials:

-

Protected stilbene intermediate

-

Prenyl bromide (3,3-Dimethylallyl bromide)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF))

-

Base (e.g., Lithium carbonate)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Protocol:

-

Dissolve the protected stilbene intermediate in anhydrous DMF under an inert atmosphere.

-

Add the base (e.g., Lithium carbonate) to the solution.

-

Add prenyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture and stir under an inert atmosphere, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

3. Deprotection to Yield Arachidin-2

The final step involves the removal of protecting groups to yield the final product. The choice of deprotection reagents and conditions will depend on the specific protecting groups used.

-

Protocol:

-

The specific protocol for deprotection will vary. For example, silyl (B83357) ethers can be removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), while methoxymethyl (MOM) ethers are typically cleaved under acidic conditions. It is crucial to select deprotection conditions that do not affect the integrity of the final molecule.

-

Biological Activities and Signaling Pathways

Arachidin-2 exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Arachidin-2 has been shown to be a potent inhibitor of reactive oxygen species (ROS) generation. While the precise signaling pathway for Arachidin-2's antioxidant effect is still under full investigation, it is hypothesized to be similar to that of other stilbenoids, such as Arachidin-1, which involves the activation of the Nrf2 pathway.

Hypothesized Nrf2-Mediated Antioxidant Pathway of Arachidin-2

Caption: Proposed Nrf2 activation pathway by Arachidin-2 for antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory effects of stilbenoids are often linked to the inhibition of the NF-κB signaling pathway. Arachidin-1 has been demonstrated to inhibit TNF-α-induced NF-κB activation. It is highly probable that Arachidin-2 shares this mechanism.

Proposed NF-κB Inhibition Pathway of Arachidin-2

Caption: Proposed mechanism of NF-κB inhibition by Arachidin-2.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of Arachidin-2 and related compounds. Synthesis yields are highly dependent on the specific reaction conditions and scale and should be optimized for each laboratory setting.

| Compound | Biological Activity | IC₅₀ Value (µg/mL) | Cell Line | Reference |

| Arachidin-2 | Inhibition of ROS generation | 0.04 | HL-60 | [1] |

| Arachidin-1 | Inhibition of ROS generation | 0.45 | HL-60 | [1] |

| Resveratrol | Inhibition of ROS generation | > 25 | HL-60 | [1] |

| Arachidin-2 | Cytotoxicity (Anti-proliferative) | 7.5 - 22.5 | Various Cancer Cell Lines | [1] |

Conclusion

Arachidin-2 is a natural product with significant potential for further investigation as a therapeutic agent. The synthetic route outlined in this document, based on the Horner-Wadsworth-Emmons reaction and subsequent prenylation, provides a reliable method for obtaining this compound for research purposes. The potent antioxidant and anti-inflammatory activities of Arachidin-2, likely mediated through the Nrf2 and NF-κB signaling pathways, warrant further detailed studies to fully elucidate its mechanism of action and therapeutic applications. This application note serves as a foundational resource for researchers embarking on the study of this promising stilbenoid.

References

Application Notes and Protocols for Arachidin-2 Extraction from Peanut Hairy Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction